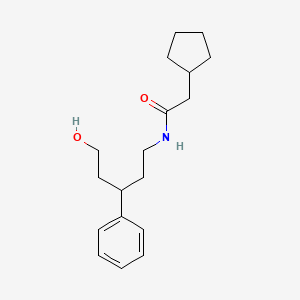

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c20-13-11-17(16-8-2-1-3-9-16)10-12-19-18(21)14-15-6-4-5-7-15/h1-3,8-9,15,17,20H,4-7,10-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRODFOHCSCPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopentyl and phenylpentyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include acetic anhydride, cyclopentyl bromide, and phenylpentyl alcohol. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The acetamide moiety can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of 2-cyclopentyl-N-(5-oxo-3-phenylpentyl)acetamide.

Reduction: Formation of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)ethylamine.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide exhibit significant analgesic effects. The compound is designed to interact with the μ-opioid receptor, which is crucial for pain modulation. Studies have shown that modifications in the structure of such compounds can enhance their affinity for opioid receptors while potentially reducing side effects associated with traditional opioids.

Case Study : A study published in PubMed Central highlighted the synthesis of various fentanyl analogs, demonstrating that structural modifications can lead to compounds with improved analgesic profiles and reduced side effects compared to conventional opioids .

Multitarget Drug Development

The design of multitarget analgesics is a growing area of interest. The incorporation of different pharmacophoric fragments into a single molecule allows for the simultaneous targeting of multiple pain pathways. 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide serves as a scaffold for developing such multitarget drugs.

Research Findings : A review in Molecules emphasized the potential of combining opioid and non-opioid mechanisms within a single compound to enhance therapeutic efficacy while minimizing risks of addiction and tolerance .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. Various studies have investigated how changes in chemical structure affect binding affinity and activity at different receptor sites.

Data Table: Structure-Activity Relationships

| Compound Variant | μ-Receptor Affinity | δ-Receptor Affinity | Analgesic Potency (ED50 mg/kg) |

|---|---|---|---|

| Fentanyl | High | Low | 0.002 |

| Cyclopentyl Analog | Moderate | Very Low | 0.047 |

| 2-cyclopentyl-N-(5-hydroxy...) | TBD | TBD | TBD |

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features

The following table summarizes structural differences and similarities between the target compound and analogs identified in the evidence:

Crystal Structure and Conformational Analysis

- N-[(R)-(2-Chlorophenyl)...acetamide : Crystallizes in space group P2₁2₁2₁ with a wrapped cyclopentyl conformation. Intermolecular O—H⋯O hydrogen bonds form chains along the a-axis, influencing packing stability. Comparatively, the target compound’s hydroxy group may enable similar hydrogen-bonding networks but with different chain orientations due to its pentyl spacer.

- Pharmacopeial Analogs : Stereochemistry (e.g., 2S,3S,5S) in compounds like e and g suggests rigid, defined conformations critical for binding interactions. The target compound lacks specified stereochemistry, which may reduce selectivity in biological systems.

Physicochemical Properties (Inferred)

- Solubility: The hydroxy group in the target compound and improves aqueous solubility compared to non-polar analogs like (acetochlor). However, the cyclopentyl and phenyl groups may counterbalance this by increasing lipophilicity.

- Lipophilicity (LogP): Target Compound: Moderate (cyclopentyl + phenyl vs. hydroxy). Compounds: Higher due to dimethylphenoxy and diphenyl groups. : Elevated by chlorophenyl and cyclopentyl substituents.

- Hydrogen-Bonding Capacity: Target Compound: 1 donor (OH), 2 acceptors (amide, OH). Analogs: Up to 3 donors (OH, NH₂) and 4 acceptors (phenoxy O, amide).

Biological Activity

2-Cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO\

- CAS Number : 1795085-97-0

The unique structural features of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide contribute to its interaction with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing the levels of bioactive lipids such as prostaglandins.

Key Enzymatic Interactions

- Inhibition of Prostaglandin Dehydrogenase : The compound may inhibit enzymes like 15-PGDH, which is crucial for the deactivation of prostaglandins, thereby modulating inflammatory responses and pain perception .

- G Protein-Coupled Receptors (GPCRs) : It may also interact with GPCRs, which are pivotal in mediating various physiological processes. Agonistic effects on specific GPCRs could enhance therapeutic outcomes in conditions like schizophrenia by improving cognitive function and reducing negative symptoms .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar acetamide compounds. For instance, N-substituted chloroacetamides have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity.

Analgesic and Anti-inflammatory Effects

Given its potential role as a prostaglandin inhibitor, 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide may exhibit analgesic and anti-inflammatory properties. Compounds that modulate prostaglandin levels are often explored for their capacity to alleviate pain and inflammation.

Case Studies and Research Findings

- Study on Prostaglandin Inhibition : A study investigated the effects of similar acetamide derivatives on prostaglandin levels in vitro, demonstrating significant inhibition of 15-PGDH activity, correlating with reduced inflammatory markers .

- Antimicrobial Testing : In a comparative analysis of various N-substituted acetamides, compounds structurally related to 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide were evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated promising activity against Gram-positive bacteria, suggesting a pathway for further exploration .

Data Summary

Q & A

Q. What are the optimal synthetic routes and reaction conditions for producing high-purity 2-cyclopentyl-N-(5-hydroxy-3-phenylpentyl)acetamide?

The synthesis of this compound requires careful optimization of reaction parameters such as temperature, solvent choice (e.g., THF or DMF), and catalyst selection. For example, coupling reactions between cyclopentylacetic acid derivatives and the 5-hydroxy-3-phenylpentylamine precursor may proceed via amide bond formation using carbodiimide-based coupling agents like EDC or DCC. Monitoring reaction progress via Thin-Layer Chromatography (TLC) and purifying intermediates via column chromatography (e.g., silica gel, 60–120 mesh) are critical for achieving >95% purity .

Q. How can researchers validate the structural integrity of the compound during synthesis?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm functional groups (e.g., cyclopentyl CH signals at δ 1.5–2.0 ppm, acetamide carbonyl at ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 345.23) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Basic screening includes:

- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

- Cytotoxicity studies : MTT assays on cell lines (e.g., HEK293, HeLa) to assess IC values .

- Solubility and stability tests : PBS or DMSO solutions analyzed via UV-Vis spectroscopy to determine compound stability under physiological conditions .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., GPCRs, ion channels). Focus on cyclopentyl and phenyl moieties for hydrophobic interactions .

- QSAR Modeling : Correlate substituent effects (e.g., hydroxy group position) with activity using descriptors like logP and polar surface area .

- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) to optimize transition states in derivative synthesis .

Q. How should researchers address contradictions in biological activity data across studies?

Q. What advanced techniques are recommended for studying metabolic stability and toxicity?

- In vitro metabolism : Liver microsomal assays (human or rat) with LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation of the phenyl ring) .

- In vivo pharmacokinetics : Radiolabeled compound (e.g., ) in rodent models to track absorption and excretion .

- Toxicogenomics : RNA-seq to assess gene expression changes in hepatocytes exposed to the compound .

Methodological Recommendations

- Experimental Design : Use factorial design (e.g., 2 designs) to optimize synthesis yield by varying temperature (40–80°C), solvent polarity, and catalyst load .

- Data Interpretation : Apply multivariate analysis (PCA or PLS) to resolve spectral overlaps in NMR or MS datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.